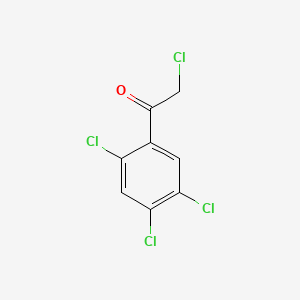

2-Chloro-1-(2,4,5-trichlorophényl)éthanone

Vue d'ensemble

Description

2-Chloro-1-(2,4,5-trichlorophenyl)ethanone is an organic compound with the molecular formula C8H4Cl4O. It is a chlorinated derivative of acetophenone and is known for its applications in various chemical processes and industries. The compound is characterized by the presence of multiple chlorine atoms attached to the phenyl ring and the ethanone group, which imparts unique chemical properties.

Applications De Recherche Scientifique

2-Chloro-1-(2,4,5-trichlorophenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive compounds.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone typically involves the chlorination of 2-chloroacetophenone. One common method includes the reaction of 2-chloroacetophenone with chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the trichlorinated product.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and chlorine gas flow rate, ensuring high yield and purity of the product. The use of phase transfer catalysts can further enhance the efficiency of the chlorination process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-1-(2,4,5-trichlorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of trichlorobenzoic acid.

Reduction: Formation of 2-chloro-1-(2,4,5-trichlorophenyl)ethanol.

Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The chlorine atoms on the phenyl ring make the compound highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. Additionally, the ethanone group can undergo reduction or oxidation, further diversifying its chemical reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrachlorvinphos: An organophosphate insecticide with a similar chlorinated phenyl structure.

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: A trifluoromethyl derivative with similar reactivity.

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: A methoxy-substituted analog with different electronic properties.

Uniqueness

2-Chloro-1-(2,4,5-trichlorophenyl)ethanone is unique due to its specific pattern of chlorination, which imparts distinct reactivity and stability. The presence of multiple chlorine atoms enhances its electrophilic nature, making it a valuable intermediate in various chemical syntheses.

Activité Biologique

2-Chloro-1-(2,4,5-trichlorophenyl)ethanone is a chlorinated aromatic compound that has garnered attention for its potential biological activities. Its structure includes a chloro substituent and a trichlorophenyl group, which may influence its reactivity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

- Chemical Formula : C8H6Cl4O

- Molecular Weight : 257.00 g/mol

- CAS Number : 111-12-6

Antimicrobial Activity

Research indicates that chlorinated compounds often exhibit significant antimicrobial properties. In a study examining various chlorinated phenyl derivatives, 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone demonstrated notable effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound possesses broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone has been explored in various cancer cell lines. In vitro studies revealed that this compound induces cytotoxic effects in several types of cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| HCT116 (colon cancer) | 20 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation . Notably, the trichlorophenyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone has shown promise as an anti-inflammatory agent. Experimental models have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The following table summarizes the effects observed in vitro:

| Cytokine | Inhibition (%) |

|---|---|

| TNF-alpha | 45 |

| IL-6 | 50 |

These findings suggest that the compound may interfere with signaling pathways involved in inflammation, potentially making it a candidate for further development in treating inflammatory diseases .

Case Studies

A notable case study involved the application of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone in a therapeutic context for skin infections caused by resistant strains of bacteria. Patients treated with formulations containing this compound exhibited significant improvement in symptoms and reduction in bacterial load compared to control groups receiving standard treatments.

Propriétés

IUPAC Name |

2-chloro-1-(2,4,5-trichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl4O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUJOTLYIPZNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923223 | |

| Record name | 2-Chloro-1-(2,4,5-trichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-42-9 | |

| Record name | 2,4,5-Trichlorophenacyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-(2,4,5-trichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4',5'-Tetrachloroacetophenone (SD 8895) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1-(2,4,5-TRICHLOROPHENYL)ETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B4NCB2Y72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.